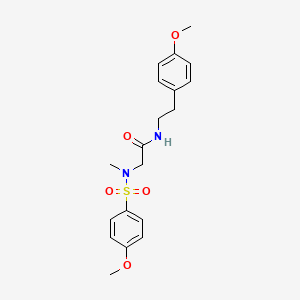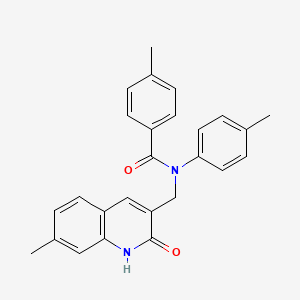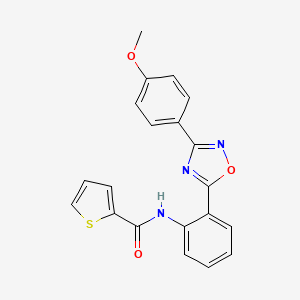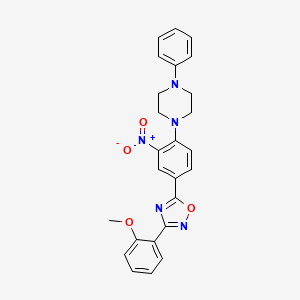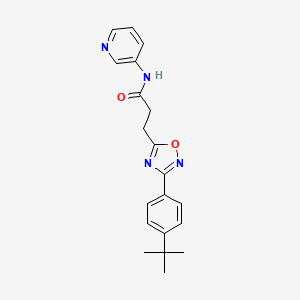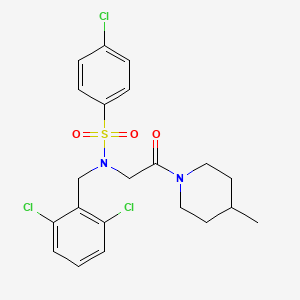
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-(phenylthio)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-(phenylthio)phenyl)propanamide, commonly known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that Compound A can inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. Additionally, Compound A has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the inhibition of NF-κB activity, and the induction of apoptosis in cancer cells. Additionally, Compound A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. These effects make Compound A a promising candidate for the development of novel therapeutics for cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Compound A in lab experiments is its high purity and yield, which makes it suitable for various scientific research applications. Additionally, Compound A has been extensively studied, and its pharmacological properties are well characterized. However, one of the limitations of using Compound A in lab experiments is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for the research and development of Compound A. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Compound A and its effects on various signaling pathways. Finally, the development of more cost-effective synthesis methods for Compound A could increase its accessibility for scientific research applications.
Conclusion:
In conclusion, Compound A is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of Compound A involves several steps and has been optimized to obtain high yields and purity. Compound A has been extensively studied for its pharmacological properties, including its anticancer and anti-inflammatory effects. The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Compound A has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Synthesis Methods
The synthesis of Compound A involves several steps, including the condensation of 2-mercapto-N-phenylbenzamide with 4-(N-isopropylsulfamoyl)benzaldehyde, followed by the reaction with 3-bromo-N-phenylpropanamide in the presence of a base. The final product is obtained through the reduction of the resulting bromo compound with sodium borohydride. The synthesis of Compound A has been optimized to obtain high yields and purity, making it suitable for scientific research applications.
Scientific Research Applications
Compound A has been studied extensively for its potential therapeutic applications, including its anticancer and anti-inflammatory properties. Several studies have shown that Compound A can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Compound A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-18(2)26-31(28,29)21-15-12-19(13-16-21)14-17-24(27)25-22-10-6-7-11-23(22)30-20-8-4-3-5-9-20/h3-13,15-16,18,26H,14,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXNBYFGIULFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

